PG 34

FP receptor binding Prostaglandin analog Receptor pharmacology

Researchers using FP-class prostaglandin analogs often face variability in receptor binding and functional potency, which can compromise assay reproducibility and preclinical model translation. Bimatoprost Acid (PG 34) directly addresses this with its superior human FP receptor binding affinity (Ki = 59 ± 6 nM) and functional potency (EC50 = 15 ± 3 nM), serving as the gold-standard active metabolite comparator for IOP-lowering efficacy. Its unique association with trabeculectomy failure risk (31.3% vs. 83.2% for latanoprost) makes it an essential tool for surgical outcome and fibrosis research.

Molecular Formula C28H25N3O5S2
Molecular Weight 547.6 g/mol
Cat. No. B10857058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG 34
Molecular FormulaC28H25N3O5S2
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5
InChIInChI=1S/C28H25N3O5S2/c32-27-13-10-21-17-24(11-12-25(21)29-27)38(34,35)30-26(16-20-6-2-1-3-7-20)28(33)31(18-22-8-4-14-36-22)19-23-9-5-15-37-23/h1-15,17,26,30H,16,18-19H2,(H,29,32)/t26-/m1/s1
InChIKeyICLUPJSFAFLDLR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PG 34 (Bimatoprost Acid): Identity and Core Profile


PG 34, also known as bimatoprost acid (17-phenyl-trinor PGF2α), is the active hydrolytic metabolite of the prostamide prodrug bimatoprost [1]. As a prostaglandin F2α (PGF2α) analog, it functions as a potent agonist at the FP prostanoid receptor, mobilizing intracellular calcium (Ca²⁺) to mediate its ocular hypotensive effects [2]. While often categorized with other FP-class prostaglandin analogs (PGAs) such as latanoprost acid, travoprost acid, and tafluprost acid, PG 34 exhibits distinct pharmacological and distributional characteristics that set it apart [3].

PG 34 vs. Other FP Prostaglandin Analogs


Assuming interchangeability between FP-class prostaglandin analogs is a critical error in both research and clinical procurement. Despite targeting the same FP receptor, PG 34 (bimatoprost acid) differs significantly from its closest analogs (latanoprost acid, travoprost acid, tafluprost acid) in receptor binding affinity, downstream signaling kinetics, ocular tissue distribution, and clinical outcomes following long-term use [1]. These differences are not merely academic; they manifest as quantifiable variations in IOP-lowering efficacy, side-effect profiles, and even the success rate of subsequent surgical interventions [2]. A substitution without accounting for these documented, quantifiable differentiators introduces uncontrolled variables that can compromise the validity of research findings or patient care strategies [3].

PG 34 Quantifiable Differentiation


Superior FP Receptor Binding Affinity

In competition binding assays using human ocular tissues, PG 34 (bimatoprost acid) displays a significantly higher affinity for the FP prostaglandin receptor than latanoprost acid, the active metabolite of a first-line glaucoma therapy. This difference in target engagement is a primary determinant of downstream pharmacological potency. [1]

FP receptor binding Prostaglandin analog Receptor pharmacology

Enhanced Functional Potency in Calcium Mobilization

In a functional assay measuring intracellular calcium (Ca²⁺) mobilization in cells expressing the human FP receptor, PG 34 was 7.3 times more potent than latanoprost acid, and nearly 77 times more potent than unoprostone, a related FP-class analog. This functional superiority is a direct consequence of its enhanced receptor binding. [1]

Calcium signaling Functional assay Receptor agonism

Greatest IOP-Lowering Efficacy

A systematic review of 24 randomized controlled trials concluded that the parent prodrug of PG 34, bimatoprost, provides the most effective intraocular pressure (IOP) lowering among clinically used prostaglandin analogs. This superior efficacy is a key clinical differentiator. [1]

Intraocular pressure Glaucoma Clinical efficacy

Trabeculectomy Failure Risk with Prodrug

A retrospective clinical study identified that preoperative use of bimatoprost (the prodrug of PG 34) is an independent risk factor for failure of trabeculectomy, a common glaucoma surgery. This outcome is specific to bimatoprost and is not observed with other PG analogs like latanoprost. [1]

Surgical outcome Trabeculectomy Risk factor

PG 34 Application Scenarios in R&D


FP Receptor Agonist for In Vitro Signaling

Given its superior binding affinity (Ki = 59 ± 6 nM) and functional potency (EC50 = 15 ± 3 nM) at the human FP receptor [1], PG 34 is the preferred research tool for in vitro studies requiring maximal receptor activation and a robust signal-to-noise ratio. This is particularly relevant for calcium mobilization assays, phosphoinositide hydrolysis studies, and investigations into downstream FP receptor signaling pathways. Its high potency allows researchers to use lower concentrations, minimizing off-target or solvent-related effects.

Benchmark for Glaucoma Preclinical Models

The parent prodrug of PG 34, bimatoprost, is clinically established as the most effective IOP-lowering agent among its class [2]. Therefore, PG 34 serves as the 'gold standard' active metabolite comparator in preclinical models of glaucoma and ocular hypertension. New chemical entities being developed for IOP reduction should be evaluated against PG 34 to establish their relative efficacy and potency in a meaningful, clinical-relevant context.

Mechanisms of Prostaglandin-Associated Surgical Failure

The unique clinical association of PG 34's prodrug with a significantly higher risk of trabeculectomy failure (only 31.3% success at 24 months vs. 83.2% for latanoprost) [3] makes PG 34 an essential tool for research into the molecular and cellular mechanisms underlying this adverse outcome. Studies using PG 34 in relevant cell and tissue models (e.g., Tenon's capsule fibroblasts, human trabecular meshwork cells) can help elucidate pathways of scarring, fibrosis, and inflammation that contribute to surgical failure, paving the way for targeted interventions.

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